3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid

Description

Overview of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic Acid

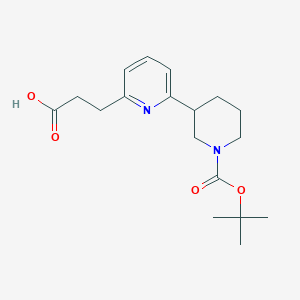

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid (IUPAC name: 3-[6-(1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl)pyridin-2-yl]propanoic acid) is a heterocyclic organic compound with the molecular formula $$ \text{C}{18}\text{H}{26}\text{N}{2}\text{O}{4} $$ and a molecular weight of 334.4 g/mol. Its structure comprises three key components:

- A piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

- A pyridine ring linked to the piperidine moiety via a carbon-carbon bond.

- A propanoic acid side chain attached to the pyridine ring.

The Boc group enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic modifications. The pyridine moiety contributes to coordination chemistry and hydrogen-bonding interactions, while the carboxylic acid enables further functionalization.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{18}\text{H}{26}\text{N}{2}\text{O}{4} $$ |

| Molecular Weight | 334.4 g/mol |

| CAS Registry Number | 1361112-14-2 |

| PubChem CID | 66509363 |

Historical Context and Discovery

The compound was first registered in PubChem in 2012, with structural modifications documented through 2025. Its synthesis emerged from efforts to develop modular intermediates for pharmaceutical applications, particularly in kinase inhibitor design. Early synthetic routes involved:

- Boc protection of piperidine derivatives using di-tert-butyldicarbonate.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to link the pyridine and piperidine moieties.

- Ester hydrolysis to generate the propanoic acid functionality.

The compound’s design reflects trends in fragment-based drug discovery, where modular building blocks enable rapid diversification.

Relevance in Contemporary Chemical Research

This molecule is pivotal in three areas:

- Organic Synthesis : Serves as a precursor for complex heterocycles. For example, its pyridine ring participates in palladium-catalyzed cross-couplings to generate biaryl systems.

- Medicinal Chemistry : The Boc-protected piperidine is a common motif in protease inhibitors and allosteric modulators. Recent patents highlight its use in pyridin-3-yl derivatives targeting inflammatory pathways.

- Materials Science : The carboxylic acid group facilitates coordination to metal centers, enabling applications in catalysis and supramolecular assemblies.

Scope and Objectives of the Review

This review consolidates data on the compound’s:

- Synthetic methodologies (e.g., stepwise Boc protection, coupling reactions).

- Structural characterization (NMR, X-ray crystallography).

- Applications in drug discovery and catalysis.

Excluded are discussions of pharmacokinetics, toxicity, and industrial-scale production. The goal is to bridge knowledge gaps between synthetic accessibility and functional versatility.

Properties

IUPAC Name |

3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyridin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-5-6-13(12-20)15-8-4-7-14(19-15)9-10-16(21)22/h4,7-8,13H,5-6,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMJMZXQVKADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid, identified by its CAS number 1361112-14-2, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 334.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine moiety, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1361112-14-2 |

| Structure | Structure |

Synthesis

The synthesis of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid typically involves multi-step reactions starting from commercially available pyridine derivatives and piperidine. The Boc group is introduced to protect the amine during the synthesis.

Research indicates that compounds with similar structures often interact with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. The presence of the pyridine and piperidine rings suggests potential interactions with neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit antimicrobial and anticancer activities. For instance, compounds in this class have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Neurotransmitter Modulation | Potential |

Case Studies

- Anticancer Activity : A study involving a related compound showed that it inhibited cell proliferation in human breast cancer cells (MCF-7) through a mechanism involving cell cycle arrest at the G0/G1 phase . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

- Neurotransmitter Interaction : Another investigation explored how similar piperidine derivatives affected serotonin receptors, indicating potential use in treating depression or anxiety disorders . The findings suggest that modifications to the piperidine structure can significantly influence receptor affinity and selectivity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity at other functional groups. Deprotection typically occurs under acidic conditions:

| Reaction Conditions | Reagents/Catalysts | Yield | Source |

|---|---|---|---|

| Acidic cleavage | TFA in DCM (1:1) | >90% | |

| Mild acidic hydrolysis | HCl in dioxane (4M) | 85–90% |

Post-deprotection, the secondary amine on the piperidine ring becomes available for further functionalization (e.g., alkylation, acylation). Studies show that Boc removal preserves the integrity of the pyridine and propanoic acid groups .

Amide Bond Formation via Carboxylic Acid Activation

The propanoic acid moiety undergoes activation for nucleophilic acyl substitution, enabling conjugation with amines:

| Coupling Method | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Carbodiimide-mediated | EDCl, HOBt, DIPEA | DMF | 70–85% | |

| Uranium-based | HATU, DIPEA | DCM | 80–92% |

For example, coupling with primary amines generates stable amide derivatives, critical in peptide mimetics and PROTAC synthesis .

Esterification and Hydrolysis

The carboxylic acid group can be reversibly converted to esters:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | 75–90% | |

| Saponification | LiOH, THF/H₂O, rt | 95% |

Ester derivatives (e.g., methyl or ethyl esters) are often intermediates for further modifications .

Piperidine Ring Functionalization

The deprotected piperidine nitrogen participates in:

-

Reductive Amination : With aldehydes/ketones (NaBH₃CN, MeOH) to form tertiary amines .

-

Sulfonylation : Using sulfonyl chlorides (e.g., TsCl) in pyridine.

Pyridine Ring Modifications

The pyridin-2-yl group exhibits limited electrophilic substitution due to electron-withdrawing effects but can undergo:

-

N-Oxidation : With mCPBA in DCM to form N-oxide derivatives.

-

Cross-Coupling : Pd-catalyzed Suzuki reactions at the 6-position (e.g., with arylboronic acids) .

Decarboxylation under Thermal Conditions

Controlled heating (150–200°C) in polar aprotic solvents (DMSO, DMF) induces decarboxylation, yielding 3-(6-(piperidin-3-yl)pyridin-2-yl)propane .

Reaction Mechanism Highlights

-

Boc Deprotection : Acidic protonation of the carbamate oxygen triggers elimination of CO₂ and tert-butanol, regenerating the amine (Figure 1).

-

Amide Coupling : EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with amines to form amides .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Functional Implications of Structural Variations

Heterocyclic Ring Modifications: Pyridine vs. Pyrazine derivatives (e.g., CAS 930111-02-7) may exhibit distinct binding affinities in biological systems .

Protecting Groups :

- Boc vs. Acetyl : The Boc group in the target compound and CAS 652971-20-5 provides steric protection and stability during synthesis, whereas acetyl groups (CAS 1316223-59-2) are smaller and may influence metabolic stability in vivo .

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in DMSO-d₆ to confirm stereochemistry of the piperidine ring .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .

Advanced Tip : For dynamic stereochemical behavior (e.g., rotamers), perform variable-temperature NMR (−40°C to 25°C) to slow conformational exchange .

How can researchers address solubility challenges during in vitro bioassays?

Advanced Research Focus

The compound’s poor aqueous solubility can hinder biological testing. Strategies include:

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved cell permeability, followed by enzymatic cleavage in assays .

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility without cytotoxicity .

- Salt Formation : Prepare sodium or potassium salts by treating the acid with NaOH/KOH in methanol .

Validation : Confirm solubility via dynamic light scattering (DLS) and validate bioactivity in parallel with free acid controls .

What are the common sources of impurities in the final product, and how are they removed?

Q. Basic Research Focus

- Boc Deprotection Byproducts : Residual tert-butyl alcohol or isobutylene from acid-mediated deprotection (e.g., TFA/DCM) are removed via rotary evaporation and repeated ether washes .

- Metal Contaminants : Chelating agents (EDTA) or silica gel filtration remove trace Pd catalysts .

- Diastereomers : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate stereoisomers .

Advanced Analysis : LC-HRMS identifies impurities with mass accuracy <2 ppm. Compare fragmentation patterns with reference standards .

How do researchers reconcile conflicting spectral data (e.g., NMR) from different labs?

Advanced Research Focus

Discrepancies may arise from solvent effects, pH, or tautomerism. Resolution steps:

- Standardize Conditions : Acquire NMR spectra in the same solvent (e.g., DMSO-d₆) and pH (adjusted with NaOD) .

- 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks and identify rotational isomers .

- Interlab Collaboration : Share raw data files (e.g., JCAMP-DX format) for direct comparison .

Case Study : Conflicting NMR signals for the pyridine protons were resolved by confirming solvent-induced shifts in CDCl₃ vs. DMSO-d₆ .

What strategies mitigate racemization during the synthesis of chiral intermediates?

Advanced Research Focus

Racemization often occurs at the piperidine or propanoic acid chiral centers. Solutions:

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Chiral Auxiliaries : Introduce Evans oxazolidinones or Oppolzer’s sultams to stabilize stereochemistry during synthesis .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.